molecular formula C15H12N2O5 B13409146 Bis(2-methyl-5-nitrophenyl)methanone

Bis(2-methyl-5-nitrophenyl)methanone

Cat. No.: B13409146
M. Wt: 300.27 g/mol
InChI Key: LTECHUTXUHAREY-UHFFFAOYSA-N
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Description

Bis(2-methyl-5-nitrophenyl)methanone is a diaryl methanone derivative featuring two 2-methyl-5-nitrophenyl groups attached to a central carbonyl group. Its molecular formula is C₁₅H₁₂N₂O₅, with a molecular weight of 300.27 g/mol. The compound’s structure combines electron-withdrawing nitro groups and electron-donating methyl substituents, creating a unique electronic environment that influences its reactivity, solubility, and spectroscopic characteristics.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

bis(2-methyl-5-nitrophenyl)methanone

InChI

InChI=1S/C15H12N2O5/c1-9-3-5-11(16(19)20)7-13(9)15(18)14-8-12(17(21)22)6-4-10(14)2/h3-8H,1-2H3

InChI Key

LTECHUTXUHAREY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-5-nitrophenyl)methanone typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with a suitable reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Electron-Withdrawing Effects

The nitro groups (–NO₂) at the 5-position of each phenyl ring act as strong electron-withdrawing substituents. This directs electrophilic substitution to the ortho and para positions relative to the nitro groups, enhancing reactivity in such positions.

Molecular Geometry

Crystallographic studies of related compounds (e.g., bis(2-nitrophenyl)methane) reveal that nitro groups adopt dihedral angles of ~16–28° relative to the benzene rings . These distortions minimize steric strain but may influence reaction pathways by altering accessibility to reactive sites.

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings undergo reactions such as nitration , halogenation , or alkylation at positions ortho/para to the nitro group. For example:

  • Nitration : Further nitration could occur at the para position of the nitro-substituted phenyl ring, though steric hindrance from the methanone bridge may limit accessibility.

  • Alkylation : Friedel-Crafts alkylation (if feasible) would target the activated ortho/para positions.

Nucleophilic Attack

The carbonyl group (C=O) is susceptible to nucleophilic addition, though the steric bulk of the two nitrophenyl groups may hinder such reactions.

Experimental Considerations

Parameter Details Source
Molecular Formula C₁₅H₁₂N₂O₅
Molecular Weight 300.27 g/mol
Synthesis Catalyst Acidic (e.g., HCl) or basic (e.g., NaOH)
Key Reactivity Ortho/para electrophilic substitution due to nitro groups

Scientific Research Applications

Bis(2-methyl-5-nitrophenyl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2-methyl-5-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Bis(2-methyl-5-nitrophenyl)methanone and related diaryl methanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₅H₁₂N₂O₅ 300.27 2-methyl, 5-nitro (both rings) Methyl groups reduce steric hindrance; nitro groups enhance polarity.
(2-Amino-5-nitrophenyl)phenylmethanone C₁₃H₁₀N₂O₃ 242.23 2-amino, 5-nitro (one ring) Amino group introduces basicity; nitro group stabilizes resonance .
(2-Amino-5-nitrophenyl)(2-Cl-phenyl)methanone C₁₃H₉ClN₂O₃ 276.68 2-amino, 5-nitro, 2-Cl Chlorine increases lipophilicity; amino-nitro interplay affects reactivity .
(4-Bromo-2-Cl-5-nitro)phenylmethanone C₁₃H₇BrClNO₃ 340.56 4-bromo, 2-Cl, 5-nitro Bromine and chlorine enhance molecular weight and halogen bonding potential .

Key Observations :

  • Electronic Properties: Nitro groups dominate the electronic profile, but amino or chloro substituents in analogs (e.g., ) introduce contrasting effects (e.g., basicity vs. electronegativity).

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy:
  • Nitro Groups: All nitro-containing compounds exhibit strong IR absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .
  • Methyl Groups: In this compound, C-H stretching of methyl groups appears at ~2850–2960 cm⁻¹, distinct from amino N-H stretches (~3300 cm⁻¹) in .
Nuclear Magnetic Resonance (NMR):
  • ¹H-NMR: Methyl protons in the target compound resonate as singlets at δ 2.4–2.6 ppm, whereas amino protons in appear downfield (~δ 5.5–6.0 ppm) due to hydrogen bonding. Aromatic protons near nitro groups are deshielded, appearing at δ 8.0–8.5 ppm across all analogs .
  • ¹³C-NMR: Carbonyl carbons in diaryl methanones typically resonate at δ 190–200 ppm, with minor shifts depending on substituent electronegativity .
Mass Spectrometry (MS):
  • Molecular ion peaks for nitro-substituted methanones (e.g., [M]⁺ at m/z 300 for the target compound) align with calculated molecular weights. Fragmentation patterns often involve loss of NO₂ (46 amu) or methyl groups (15 amu) .

Physicochemical and Functional Comparisons

  • Melting Points : Bulky substituents (e.g., bromine in ) increase melting points (>200°C) compared to methyl-substituted derivatives (~150–170°C).
  • Solubility: Nitro groups reduce solubility in polar solvents (e.g., water), but methyl groups enhance solubility in organic solvents like methanol or chloroform .
  • Reactivity: Amino groups in enable nucleophilic substitution, whereas the target compound’s methyl groups favor electrophilic aromatic substitution.

Biological Activity

Bis(2-methyl-5-nitrophenyl)methanone, a compound featuring multiple nitro groups, has garnered attention in recent years for its potential biological activities. The presence of nitro groups is known to influence the reactivity and interaction of compounds with biological systems, which can lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two 2-methyl-5-nitrophenyl moieties connected through a carbonyl group. This structure imparts unique chemical reactivity due to the electron-withdrawing nature of the nitro groups, which can facilitate redox reactions and interactions with biological targets.

The mechanism of action of this compound involves its ability to interact with various molecular targets within cells. The compound can act as an inhibitor of specific enzymes by binding to their active sites. The nitro groups are crucial in this regard, as they allow the compound to participate in redox reactions, forming reactive intermediates that can modify biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. For instance, it has demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various human cancer cell lines. The compound exhibited varying levels of cytotoxicity, with the following IC50 values reported:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These results indicate that this compound may possess selective cytotoxic effects against specific cancer cells, warranting further investigation into its potential as an anticancer agent .

Toxicological Profile

Toxicological assessments have revealed that this compound has a relatively low acute toxicity profile. In dose-range finding studies conducted on Wistar rats, no mortalities were observed at doses up to 5 g/kg body weight. However, some signs of irritation were noted upon exposure, necessitating careful consideration in therapeutic applications .

Case Studies

A notable case study involved the evaluation of this compound's effects on Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that treatment with the compound significantly reduced parasite viability and altered cellular morphology, indicating potential use in antiparasitic therapy .

Q & A

Q. What are the common synthetic routes for Bis(2-methyl-5-nitrophenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using 2-methyl-5-nitrobenzene derivatives and acyl chlorides. Key reagents include Lewis acids (e.g., AlCl₃) as catalysts. Optimization involves controlling reaction temperature (typically 80–120°C) and solvent polarity (e.g., dichloromethane or nitrobenzene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Reduction of nitro groups (if required) may employ hydrogenation with Pd/C or sodium borohydride under controlled pH .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
  • NMR : ¹H-NMR detects aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). ¹³C-NMR confirms the ketone carbon (~190–200 ppm) and nitro-substituted aromatic carbons .
  • Elemental Analysis : Validate empirical formula (C₁₅H₁₂N₂O₃) with ≤0.3% deviation .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While not classified as hazardous under GHS, limited toxicological data necessitate precautions:
  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid inhalation (work in a fume hood) and skin contact (P261/P262 precautions) .
  • Store in sealed containers away from reducers/oxidizers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in solvents like ethanol/DMSO.
  • Data Collection : Employ synchrotron sources for high-resolution data (d-spacing < 0.8 Å).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factor (<5%) and residual density maps .

Q. How do substituent effects (e.g., nitro/methyl groups) influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potentials. Nitro groups increase electron deficiency, affecting nucleophilic attack sites .
  • Experimental Validation : Compare reaction kinetics (e.g., nitration vs. acetylation) using UV-Vis spectroscopy to track intermediate formation .

Q. What strategies can address contradictory bioactivity data in antimicrobial assays for this compound?

  • Methodological Answer :
  • Standardized Assays : Use microdilution methods (CLSI guidelines) with controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Biofilm Inhibition : Quantify via crystal violet staining and confocal microscopy. Address false negatives by testing under anaerobic vs. aerobic conditions .

Q. How can molecular dynamics (MD) simulations predict the compound’s stability in different solvents?

  • Methodological Answer :
  • Force Fields : Apply CHARMM or AMBER for solvation free energy calculations.
  • Simulation Parameters : Run 100-ns trajectories in explicit solvents (water, DMSO) to analyze hydrogen bonding and aggregation tendencies. Compare with experimental solubility data .

Q. What analytical approaches reconcile discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch Comparison : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted precursors).
  • Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign overlapping signals and confirm regiochemistry .

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